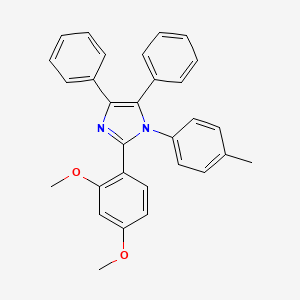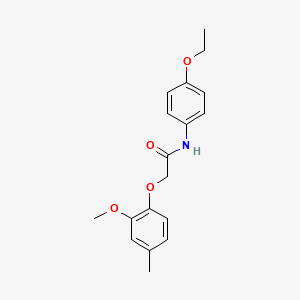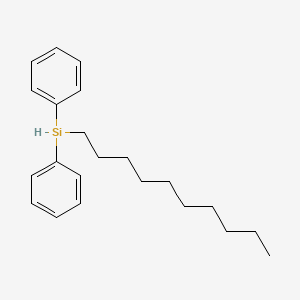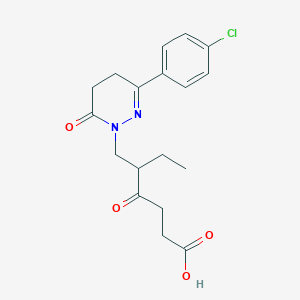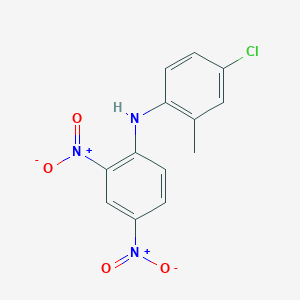
N,N-Dimethyl-N'-(fluoren-9-YL)ethylenediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(fluoren-9-YL)ethylenediamine dihydrochloride is a chemical compound with the molecular formula C17H22Cl2N2 and a molecular weight of 325.284. This compound is known for its unique structure, which includes a fluorenyl group attached to an ethylenediamine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(fluoren-9-YL)ethylenediamine dihydrochloride typically involves the reaction of fluorenyl chloride with N,N-dimethylethylenediamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-(fluoren-9-YL)ethylenediamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(fluoren-9-YL)ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N,N-Dimethyl-N’-(fluoren-9-YL)ethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(fluoren-9-YL)ethylenediamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog without the fluorenyl group.
Fluorenylmethylenediamine: Contains a methylene bridge instead of an ethylenediamine backbone.
N,N-Dimethyl-N’-(phenyl)ethylenediamine: Similar structure but with a phenyl group instead of a fluorenyl group.
Uniqueness
N,N-Dimethyl-N’-(fluoren-9-YL)ethylenediamine dihydrochloride is unique due to the presence of the fluorenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H22Cl2N2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(9H-fluoren-9-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C17H20N2.2ClH/c1-19(2)12-11-18-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;;/h3-10,17-18H,11-12H2,1-2H3;2*1H |
InChI Key |
LSBLPFULLJWBED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1C2=CC=CC=C2C3=CC=CC=C13.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



